CASIN

概要

説明

CASINは、Rho GTPaseファミリーのメンバーであるCdc42タンパク質を標的とする低分子阻害剤です。 この化合物は、細胞周期制御、細胞移動、細胞骨格の組織化など、さまざまな細胞プロセスにおいて重要な役割を果たすCdc42の活性を調節する能力で知られています .

準備方法

CASINの合成は、コア構造の調製から始まり、その後官能基化が行われる、いくつかのステップを伴います。合成経路には、通常、制御された条件下での有機溶媒と試薬の使用が含まれます。 工業生産方法には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれる場合があります .

化学反応解析

This compoundは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。化学においては、Cdc42がさまざまな生化学経路で果たす役割を研究するためのツールとして使用されます。生物学においては、this compoundは細胞シグナル伝達と細胞骨格の動態を調査するために使用されます。医学においては、this compoundは、特に癌細胞の移動と浸潤を標的にすることで、癌研究に可能性を示しています。 さらに、this compoundは、幹細胞生物学と老化の研究に使用されます .

化学反応の分析

CASIN undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

CASIN has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of Cdc42 in various biochemical pathways. In biology, this compound is employed to investigate cell signaling and cytoskeletal dynamics. In medicine, this compound has shown potential in cancer research, particularly in targeting cancer cell migration and invasion. Additionally, this compound is used in the study of stem cell biology and aging .

作用機序

CASINは、Cdc42の活性化に必要なグアニンヌクレオチドの交換を阻害することで効果を発揮します。この阻害により、Cdc42は下流のエフェクターと相互作用できなくなり、その結果、アクチン集合が阻害され、細胞膜のアクチンリッチな折り畳みの形成が阻止されます。 このメカニズムは、細胞移動と細胞骨格の組織化を調節する役割において重要です .

類似の化合物との比較

This compoundは、Cdc42を特異的に標的とする点でユニークです。類似の化合物には、Rho GTPaseファミリーの異なるメンバーを標的とする、ML141やNSC23766などの他のRho GTPase阻害剤が含まれます。 Cdc42に対するthis compoundの特異性は、このタンパク質が細胞プロセスで果たす独自の役割を研究するための貴重なツールとなっています .

類似化合物との比較

CASIN is unique in its specific targeting of Cdc42. Similar compounds include other Rho GTPase inhibitors such as ML141 and NSC23766, which target different members of the Rho GTPase family. This compound’s specificity for Cdc42 makes it a valuable tool for studying the distinct roles of this protein in cellular processes .

特性

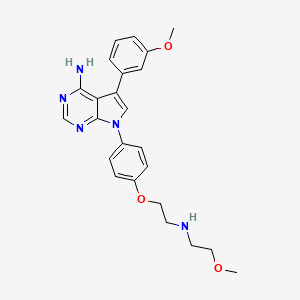

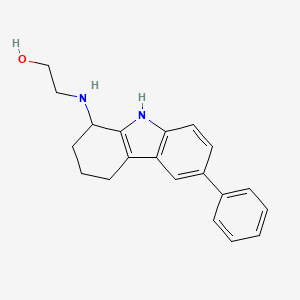

IUPAC Name |

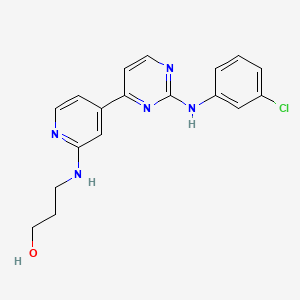

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIUMAOXORBRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387144 | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6044-86-6, 425399-05-9 | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CASIN directly binds to Cdc42, specifically interfering with its GTP loading exchange reactions, which are catalyzed by guanine nucleotide exchange factors (GEFs). [] This inhibition occurs within a concentration range of 5–50 μM. [] By suppressing Cdc42 activity, this compound disrupts downstream signaling cascades, impacting various cellular processes such as:

- Actin Cytoskeleton Reorganization: Cdc42 plays a crucial role in actin polymerization, filopodia formation, and cell spreading. This compound effectively blocks these processes in various cell types, including platelets, fibroblasts, and hematopoietic stem cells. [, , , , ]

- Cell Adhesion and Migration: this compound inhibits α5β1 integrin-mediated adhesion to fibronectin and disrupts directional migration towards SDF-1α in hematopoietic stem/progenitor cells. [] These effects are likely due to disrupted actin dynamics and altered cell signaling.

- Cellular Signaling Pathways: this compound inhibits the phosphorylation of downstream Cdc42 effectors like PAK1 in platelets. [] It also impacts signaling pathways like EGFR/STAT3/ERK in multiple myeloma cells, contributing to its anti-tumor effects. []

ANone: The molecular formula for this compound is C20H21N3O and its molecular weight is 319.4 g/mol.

ANone: While the provided research papers do not delve into the detailed spectroscopic characterization of this compound, its structure and potential synthesis routes suggest the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation.

ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Therefore, there is limited information available regarding its material compatibility, stability under various environmental conditions, or potential catalytic properties. Further research is needed to explore these aspects.

ANone: The provided research emphasizes the in vitro and in vivo biological effects of this compound. There is limited information regarding computational chemistry modeling, detailed structure-activity relationship studies, or formulation approaches for this compound. Further research in these areas could help optimize its efficacy and delivery.

ANone: The current research on this compound focuses on its mechanism of action and potential therapeutic benefits. Information regarding its absorption, distribution, metabolism, excretion, and long-term toxicity is limited and requires further investigation. While promising results have been observed in preclinical models, comprehensive safety and toxicology studies are needed to determine its suitability for clinical use.

ANone: The provided research primarily focuses on the fundamental biological effects of this compound. Consequently, there's limited information available concerning specialized drug delivery approaches, identified biomarkers for efficacy or toxicity, specific analytical techniques for its detection and quantification, or its potential environmental impact.

ANone: Future research on this compound could focus on:

ANone: Preclinical studies suggest several potential therapeutic applications for this compound, including:

- Hematopoietic Stem Cell Transplantation: this compound could potentially improve engraftment of transplanted stem cells by modulating the bone marrow niche. [, , ]

- Acute Myeloid Leukemia: Targeting Cdc42 with this compound shows promise in mobilizing leukemia initiating cells, potentially enhancing the efficacy of chemotherapy. []

- Multiple Myeloma: this compound exhibits anti-tumor activity in multiple myeloma, particularly in drug-resistant cases, by inhibiting Cdc42-mediated signaling pathways. [, ]

- Hair Loss: this compound shows potential in promoting hair regeneration by restoring canonical Wnt signaling in aged hair follicle stem cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

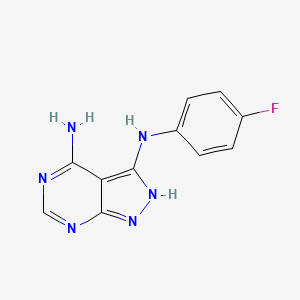

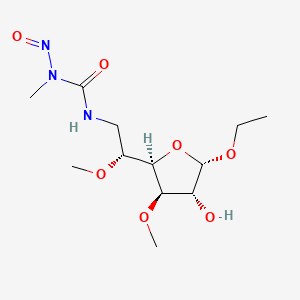

![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)

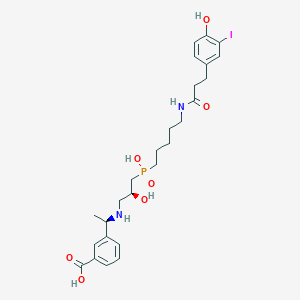

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)

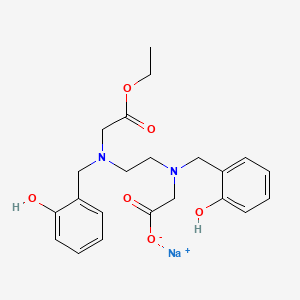

![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)